3-bromo-N-methoxy-N,4-dimethylbenzamide
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Overview
Description
3-bromo-N-methoxy-N,4-dimethylbenzamide is a chemical compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Chemical Reactions Analysis
3-bromo-N-methoxy-N,4-dimethylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Hydrolysis: The amide bond can be hydrolyzed to produce corresponding carboxylic acids and amines.
Common reagents used in these reactions include bromine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-N-methoxy-N,4-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-methoxy-N,4-dimethylbenzamide involves its interaction with specific molecular targets. The exact pathways and targets are not well-defined, but it is believed to exert its effects through binding to certain proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar compounds to 3-bromo-N-methoxy-N,4-dimethylbenzamide include:
- 4-bromo-3-methoxy-N,N-dimethylbenzamide
- N,N-dimethyl-4-bromo-3-methoxybenzamide
- 4-bromo-3-methylbenzoic acid
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior .
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
3-bromo-N-methoxy-N,4-dimethylbenzamide |
InChI |
InChI=1S/C10H12BrNO2/c1-7-4-5-8(6-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3 |
InChI Key |
BPCBVVHNDLCQGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)OC)Br |
Origin of Product |
United States |
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